1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Overview
Description
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
EDC is commercially available and can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis
The molecular formula of EDC is C8H17N3 . The IUPAC name is 3-{[(Ethylimino)methylidene]amino}-N,N-dimethylpropan-1-amine .Chemical Reactions Analysis
EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .Physical And Chemical Properties Analysis
EDC has a molar mass of 155.245 g·mol−1 . It is soluble in water . The melting point is 110-115 °C .Scientific Research Applications
Organic Synthesis Applications
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is widely used as a condensing and crosslinking agent in organic synthesis. Its applications span various reactions including dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amide and peptides, and the creation of polymers. These processes benefit from EDC's attributes of mild reaction conditions, high yields, and high chemoselectivity (Yang Fei, 2011).
Bioconjugation and Peptide Synthesis
EDC is a commonly employed reagent for bioconjugation and peptide synthesis. Its active nature in aqueous solutions makes it a preferred choice for studying secondary structural changes via circular dichroism. However, its derivatives can cause absorption issues at low wavelengths, potentially leading to misinterpretation of structural changes (Matthew B. Kubilius & R. Tu, 2017).
Protein Modification and Crosslinking
EDC's ability to facilitate stable addition to proteins is significant in chemical modification studies. It shows potential for selective modification of residues, including carboxylic acid side chains, which are partially buried on surfaces or in active sites. This property is instrumental in probing residue function in enzymes (R. Timkovich, 1977).
Impact on Electron Transport in Chloroplasts
Studies have demonstrated that EDC can affect electron transport in chloroplasts, particularly between the two photosystems. While having minimal impact in the dark, EDC causes irreversible inhibition of electron flow and phosphorylation in illuminated chloroplasts, indicating its interaction with components of the electron-transport chain (R. E. McCarty, 1974).
Enzyme Immobilization Optimization
EDC plays a role in optimizing reaction conditions for enzyme immobilization on carboxylic carriers. The kinetics of EDC interaction with carboxylic groups in various molecular weight compounds have been investigated to determine optimal conditions for enzyme immobilization (M. Papisov, A. Maksimenko, V. Torchilin, 1985).
RNA-Protein Crosslinking
EDC is utilized for RNA-protein crosslinking in cytoplasmic ribosomes, facilitating the identification of proteins linked covalently to ribosomal RNAs. This application is crucial for understanding the structural and functional relationships within ribosomal subunits (B. Pétridou, M. F. Guerin, F. Hayes, 1989).
In Immunodiagnostic Applications
EDC has been employed in various immunodiagnostic applications, including crosslinking antibodies on amine-functionalized platforms. Its efficiency in this context increases the cost-effectiveness and analytical performance of immunoassays, making it a valuable tool in biomedical diagnostics (S. K. Vashist, 2012).
Safety And Hazards
Future Directions
EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilisation of large biomolecules . Recent work has also used EDC to assess the structure state of uracil nucleobases in RNA .
properties
InChI |
InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZBCPBFSXMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865258 | |
Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
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Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
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Product Name |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | |
CAS RN |
1892-57-5 | |
Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.982 | |
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Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5OZG6I4A | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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